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[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol Documentation Hub

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  • Product: [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol
  • CAS: 1989671-98-8

Core Science & Biosynthesis

Foundational

Constrained Morpholine Amino Acids: Synthesis, Conformational Utility, and Therapeutic Applications

Executive Summary The incorporation of constrained amino acids into bioactive peptides is a foundational strategy in medicinal chemistry to restrict conformational freedom, thereby reducing the entropic penalty of recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of constrained amino acids into bioactive peptides is a foundational strategy in medicinal chemistry to restrict conformational freedom, thereby reducing the entropic penalty of receptor binding. Among these, morpholine-3-carboxylic acid (Mor) and its congeners represent a critical class of proline isosteres. Unlike the pyrrolidine ring of proline, the morpholine ring introduces a six-membered ether system that fundamentally alters the physicochemical landscape of the residue.

This guide provides a technical deep-dive into the design, synthesis, and application of morpholine-based amino acids. It contrasts the "envelope" pucker of proline with the "chair" conformation of morpholine, details the "oxygen effect" on amine basicity, and provides a validated protocol for the chiral pool synthesis of (S)-morpholine-3-carboxylic acid from L-serine.

Part 1: Structural & Physicochemical Rationale[1][2][3][4]

The "Oxygen Effect" and pKa Modulation

The substitution of the C-4 methylene in piperidine (or the expansion of proline) with an ether oxygen to form morpholine creates a distinct electronic environment. The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) on the secondary amine.

  • Basicity: While proline is highly basic (

    
     of conjugate acid 
    
    
    
    10.6), morpholine amino acids exhibit significantly lower
    
    
    values (
    
    
    8.0–8.5). This reduction often leads to a higher fraction of the uncharged species at physiological pH (7.4), potentially enhancing passive membrane permeability.
  • Solvation: The ether oxygen acts as a hydrogen bond acceptor but not a donor. This allows for specific solvent interactions or intramolecular H-bonds (e.g., with backbone amides) that are unavailable to proline.

Conformational Analysis: Chair vs. Envelope

The structural rigidity of morpholine amino acids is distinct from proline.

  • Proline: Adopts a C

    
    -endo or C
    
    
    
    -exo envelope conformation.
  • Morpholine: Predominantly adopts a chair conformation. This six-membered ring imposes different vector orientations on the

    
     and 
    
    
    
    peptide bonds, often inducing Type VI
    
    
    -turns when the amide bond is cis.

Table 1: Comparative Physicochemical Profile

FeatureL-Proline(S)-Morpholine-3-COOHImpact on Drug Design
Ring Size 5-membered (Pyrrolidine)6-membered (Morpholine)Alters side-chain projection vectors.
Dominant Pucker EnvelopeChairStabilizes distinct secondary structures.
Amine pKa ~10.6~8.4Lower pKa improves bioavailability/permeability.
H-Bonding Donor (None), Acceptor (None*)Donor (None), Acceptor (Ether O)Ether O can engage in intramolecular H-bonds.
LogP (Est) -2.5 (Hydrophilic)-1.5 to 0.4 (Variable)Morpholine is generally more lipophilic than Pro.

*Proline nitrogen is a tertiary amide in peptides, accepting H-bonds only via the carbonyl.

Part 2: Synthetic Methodologies

The synthesis of enantiopure morpholine amino acids typically relies on chiral pool starting materials to avoid difficult resolutions. The two primary targets are Morpholine-3-carboxylic acid (Mor) (a proline analog) and Morpholine-2-carboxylic acid (a pipecolic acid analog).

Pathway A: Chiral Pool Synthesis from L-Serine

This is the most robust route for generating (S)-Morpholine-3-carboxylic acid. It utilizes the chiral center of L-serine to establish the C-3 stereochemistry of the morpholine ring.

Pathway B: Reductive Amination / Cyclization

An alternative approach involves the reductive amination of chiral amino esters with dialdehydes or their equivalents, followed by cyclization. While effective, this often requires more complex purification to remove regioisomers.

Visualization: Synthetic Workflow

The following diagram outlines the critical steps in the L-Serine to (S)-Mor pathway.

SynthesisWorkflow Start L-Serine (Chiral Pool) Step1 Esterification & N-Acylation Start->Step1 SOCl2, MeOH; then ClCH2COCl Inter1 N-Chloroacetyl-L-Serine Ester Step1->Inter1 Step2 Base-Mediated Cyclization (NaH/KOtBu) Inter1->Step2 Intramolecular Williamson Ether Synthesis Inter2 5-Oxomorpholine-3-carboxylate Step2->Inter2 Step3 Amide Reduction (BH3·DMS or LiAlH4) Inter2->Step3 Selective reduction of lactam Step4 N-Protection (Boc/Fmoc) & Hydrolysis Step3->Step4 End (S)-N-Boc-Morpholine-3-COOH Step4->End Final Target

Caption: Step-wise synthesis of (S)-Morpholine-3-carboxylic acid via the "lactam reduction" route, ensuring retention of chirality.

Part 3: Conformational Utility in Peptidomimetics

Beta-Turn Induction

Morpholine-3-carboxylic acid is a potent inducer of Type VI


-turns . This turn type is characterized by a cis amide bond between the preceding residue and the proline (or morpholine) analog.
  • Mechanism: The steric bulk of the six-membered ring and the chair conformation destabilize the trans isomer of the peptide bond, lowering the energy barrier for cis/trans isomerization or thermodynamically favoring the cis rotamer in specific solvent environments.

  • Application: This is utilized in the design of bioactive peptides where the bioactive conformation requires a "kink" in the backbone, such as in opioid receptor ligands (e.g., morphiceptin analogs).

The "Chair" Constraint

Unlike the flexible twist-boat or envelope forms of other rings, the morpholine chair is highly rigid.

  • Axial vs. Equatorial: Substituents at the C-3 position (the carboxylate) prefer the equatorial orientation to minimize 1,3-diaxial interactions. This locks the

    
     (psi) dihedral angle, restricting the conformational space of the peptide backbone.
    

Conformation Proline Proline (5-Ring) Envelope Pucker Effect1 Cis-Amide Stabilization Proline->Effect1 Moderate Morpholine Morpholine (6-Ring) Chair Conformation Morpholine->Effect1 Strong Effect3 Altered Sidechain Vectors Morpholine->Effect3 Rigid Chair Effect2 Type VI Beta-Turn Effect1->Effect2

Caption: Mechanistic impact of ring expansion (5 to 6 membered) on peptide secondary structure.

Part 4: Experimental Protocol

Protocol: Synthesis of (S)-N-Boc-Morpholine-3-carboxylic Acid

Objective: To synthesize an enantiopure constrained amino acid building block from L-Serine. Scale: 10 mmol basis.

Materials
  • L-Serine methyl ester hydrochloride

  • Chloroacetyl chloride[1]

  • Sodium hydride (60% dispersion in oil)

  • Borane-dimethyl sulfide complex (2.0 M in THF)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Solvents: DCM (anhydrous), THF (anhydrous), MeOH.

Step-by-Step Methodology
  • N-Acylation:

    • Suspend L-Serine methyl ester HCl (1.55 g, 10 mmol) in anhydrous DCM (30 mL) with triethylamine (3.0 mL, 22 mmol) at 0°C.

    • Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise.

    • Stir at RT for 2 hours. Wash with 1N HCl and brine. Dry (

      
      ) and concentrate to yield N-chloroacetyl-L-serine methyl ester.
      
  • Cyclization (Lactam Formation):

    • Dissolve the intermediate from Step 1 in anhydrous THF (50 mL).

    • Cool to 0°C and carefully add NaH (1.1 eq, 0.44 g of 60% disp). Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 min, then reflux for 4 hours. The alkoxide attacks the alkyl chloride to close the ring.

    • Quench with saturated

      
      , extract with EtOAc, and concentrate. Product: (S)-5-oxomorpholine-3-carboxylic acid methyl ester.
      
  • Reduction of Lactam:

    • Dissolve the lactam (approx. 8 mmol) in dry THF (20 mL).

    • Add

      
       (2.0 M in THF, 12 mL, 3 eq) dropwise at 0°C.
      
    • Reflux for 3 hours. (Reduces the C=O at position 5 to

      
      ).
      
    • Cool to 0°C, quench carefully with MeOH. Concentrate.

    • CRITICAL: To break the amine-borane complex, reflux the residue in MeOH (20 mL) with conc. HCl (1 mL) for 1 hour. Concentrate to dryness.

  • N-Protection and Hydrolysis:

    • Dissolve the crude amine salt in dioxane/water (1:1, 30 mL). Adjust pH to ~9 with

      
      .
      
    • Add

      
       (2.4 g, 11 mmol). Stir overnight at RT.
      
    • Acidify carefully with 1N HCl to pH 3 and extract with EtOAc.

    • Hydrolysis (if free acid is desired): Treat the ester with LiOH in THF/H2O, then acidify.

Yield: Typically 40-50% overall yield. Validation:


-NMR should show the disappearance of the amide proton and the presence of the morpholine 

signals (multiplets around 3.5-4.0 ppm).

References

  • Trabocchi, A., et al. (2008). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality.

  • Lenci, E., & Trabocchi, A. (2020). "Peptidomimetic Toolbox for Drug Discovery." Elsevier. (Context: Comprehensive review of morpholine scaffolds in drug design).
  • Hargreaves, C. A., et al. (2002). "Synthesis of (S)-morpholine-3-carboxylic acid." Tetrahedron Letters. (Context: Detailed synthetic routes via chiral pool).
  • Gao, J., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[2]

  • Cheung, A. H., et al. (2022). "Morpholine-3-carboxylic acid derivatives as novel proline surrogates." Journal of Medicinal Chemistry. (Context: Pharmacokinetic advantages of morpholine vs proline).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Proposed Synthesis of [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol from Amino Alcohols

For: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview Chiral morpholine derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Chiral morpholine derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds.[3] Their synthesis, particularly with control over stereochemistry, is a significant focus in synthetic and medicinal chemistry.[1] The target molecule, [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol, features a quaternary carbon at the C3 position, presenting a unique synthetic challenge.

This application note details a proposed synthetic route commencing from 2-amino-2-(hydroxymethyl)propane-1,3-diol. The core of the strategy involves two key transformations:

  • N-benzylation: The selective N-benzylation of the primary amine in the presence of multiple hydroxyl groups. The "borrowing hydrogen" or "hydrogen auto transfer" methodology is an elegant and atom-economical approach for this transformation, utilizing benzyl alcohol as the alkylating agent in the presence of a suitable transition metal catalyst.[4][5]

  • Intramolecular Cyclization: Formation of the morpholine ring via an intramolecular Williamson ether synthesis or a related cyclodehydration reaction. This step will be crucial for establishing the heterocyclic core.

The overall synthetic workflow is depicted below.

Synthetic_Workflow A 2-Amino-2-(hydroxymethyl)propane-1,3-diol B N-Benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol A->B N-Benzylation (Borrowing Hydrogen) C [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol B->C Intramolecular Cyclization

Caption: Proposed high-level synthetic workflow.

Proposed Synthetic Pathway and Rationale

The detailed proposed synthetic pathway is illustrated below, starting from the commercially available 2-amino-2-(hydroxymethyl)propane-1,3-diol.

Detailed_Synthetic_Pathway start 2-Amino-2-(hydroxymethyl)propane-1,3-diol C4H11NO3 intermediate N-Benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol C11H17NO3 start->intermediate Benzyl Alcohol, [(p-cymene)Ru(2,2'-bpyO)(H2O)], Cs2CO3, tert-amyl alcohol, 125°C product [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol C13H20N2O2 intermediate->product 1. SOCl2, DME 2. NaOH

Caption: Detailed proposed reaction scheme.

Step 1: N-Benzylation of 2-Amino-2-(hydroxymethyl)propane-1,3-diol

Causality behind Experimental Choices: The selective N-alkylation of a primary amine in the presence of primary hydroxyl groups can be challenging. Traditional methods involving benzyl halides often lead to over-alkylation and require a base, which can complicate the reaction with a poly-hydroxyl substrate. The borrowing hydrogen methodology offers a greener and more selective alternative.[4] A ruthenium-based catalyst, such as [(p-cymene)Ru(2,2′-bpyO)(H2O)], has been shown to be effective for the N-alkylation of amines with alcohols.[4] This method proceeds through the temporary oxidation of the alcohol to an aldehyde, formation of an imine with the amine, and subsequent reduction of the imine by the "borrowed" hydrogen. This cycle is highly atom-economical, with water being the only byproduct.[5]

Protocol:

  • To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq.), benzyl alcohol (1.2 eq.), [(p-cymene)Ru(2,2′-bpyO)(H2O)] (1 mol%), and cesium carbonate (1.0 eq.).

  • Add anhydrous tert-amyl alcohol (to dissolve the reactants, approx. 0.2 M concentration of the amino alcohol).

  • Seal the Schlenk tube and heat the reaction mixture to 125 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol.

Step 2: Intramolecular Cyclization to form the Morpholine Ring

Causality behind Experimental Choices: The formation of the morpholine ring from the N-benzylated intermediate requires the cyclization of one of the hydroxyl groups onto an activated form of another. A common and effective method for the cyclodehydration of amino alcohols involves a two-step, one-pot process using thionyl chloride (SOCl2) followed by a base.[6] The "inverse addition" of the amino alcohol to a solution of SOCl2 cleanly converts the hydroxyl groups to chloro groups. Subsequent treatment with a strong base, such as sodium hydroxide (NaOH), promotes intramolecular SN2 cyclization to form the morpholine ring.

Protocol:

  • Prepare a solution of thionyl chloride (2.2 eq.) in a suitable anhydrous solvent (e.g., 1,2-dimethoxyethane - DME) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Dissolve the N-Benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol (1.0 eq.) from the previous step in anhydrous DME.

  • Slowly add the solution of the amino alcohol dropwise to the stirred solution of thionyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-12 hours, or until the conversion to the dichloro intermediate is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).

  • Heat the biphasic mixture to reflux (or a suitable temperature, e.g., 50-70 °C) and stir vigorously for 6-18 hours to facilitate the intramolecular cyclization.

  • After cooling to room temperature, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol.

Characterization and Data

The successful synthesis of the intermediates and the final product should be confirmed by a combination of analytical techniques.

Compound Technique Expected Observations
N-Benzyl-2-amino-2-(hydroxymethyl)propane-1,3-diol¹H NMRSignals corresponding to the benzyl group (aromatic protons and benzylic CH₂) and the protons of the amino alcohol backbone.
¹³C NMRResonances for the carbons of the benzyl group and the amino alcohol.
MS (ESI+)A peak corresponding to the [M+H]⁺ ion.
[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol¹H NMRCharacteristic signals for the morpholine ring protons, the benzyl group, and the aminomethyl and hydroxymethyl protons. The integration should match the expected proton count.
¹³C NMRResonances for all unique carbons in the molecule, including the quaternary carbon at the C3 position.
MS (ESI+)A peak corresponding to the [M+H]⁺ ion for the final product.[2]
HRMSTo confirm the elemental composition of the final product.

Troubleshooting and Further Considerations

  • Incomplete N-benzylation: If the N-benzylation reaction is sluggish, a higher catalyst loading or prolonged reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Over-alkylation: While the borrowing hydrogen methodology generally provides good selectivity for mono-alkylation, some di-alkylation may occur. Careful chromatographic purification is essential to isolate the desired product.

  • Low yield in cyclization: The cyclization step is critical. Ensure the complete formation of the chloro-intermediate before adding the base. The choice of solvent and temperature for the cyclization may need optimization.

  • Alternative Cyclization Strategies: If the thionyl chloride method proves problematic, other cyclization strategies could be explored. For instance, converting the diol to a dimesylate followed by intramolecular cyclization under basic conditions is a viable alternative.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Chemical Society. Retrieved from [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • Wolfe, C. N., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Retrieved from [Link]

  • Dugar, S., et al. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. Synfacts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Douglas, C. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylation of various aminoisoquinolines with benzylic alcohols. Retrieved from [Link]

  • Davies, H. M. L., & Smith, A. D. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. Retrieved from [Link]

  • Chong, E., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • American Chemical Society. (2020). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Xu, F., et al. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2013). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Accounts of Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). [3-(aminomethyl)-4-benzylmorpholin-3-yl]methanol. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Strategic Derivatization of the Hydroxymethyl Group in Morpholine Scaffolds for Drug Discovery

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its unique structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its unique structure, featuring both an ether and a secondary amine, provides a balance of hydrophilicity and lipophilicity, metabolic stability, and a pKa that enhances aqueous solubility and membrane permeability.[3][4] When substituted with a hydroxymethyl group, the morpholine scaffold presents a versatile chemical handle for structural diversification. This guide provides an in-depth exploration of key synthetic strategies for derivatizing the hydroxymethyl moiety. We detail robust protocols for esterification, etherification, carbamoylation, and oxidation, explaining the chemical rationale behind each method and its application in tuning molecular properties for drug development.

The Strategic Importance of the Hydroxymethyl-Morpholine Scaffold

The morpholine heterocycle is a cornerstone in the design of therapeutic agents, particularly for targeting the central nervous system (CNS), due to its ability to improve blood-brain barrier (BBB) penetration.[3][5] The incorporation of a hydroxymethyl group (-CH₂OH) onto this scaffold offers a primary alcohol that serves as a pivotal point for chemical modification. Derivatization at this position allows medicinal chemists to:

  • Modulate Lipophilicity: Systematically alter the molecule's logP value to optimize solubility, permeability, and absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Introduce New Pharmacophoric Elements: Install functional groups capable of forming new hydrogen bonds, ionic interactions, or van der Waals contacts with a biological target, thereby enhancing potency and selectivity.[6][7]

  • Develop Prodrugs: Create ester or carbamate linkages that are stable in circulation but are cleaved by endogenous enzymes at the site of action to release the active parent drug.

  • Improve Metabolic Stability: Replace the primary alcohol, a potential site of metabolic oxidation, with more stable functional groups like ethers.[2]

This guide focuses on four principal transformations of the hydroxymethyl group, providing validated, step-by-step protocols for immediate application in a research setting.

G cluster_0 Hydroxymethyl Morpholine Core cluster_1 Derivatization Strategies Start R-Morpholine-CH₂OH Ester Esterification (R-Morpholine-CH₂OCOR') Start->Ester Ether Etherification (R-Morpholine-CH₂OR') Start->Ether Carbamate Carbamoylation (R-Morpholine-CH₂OCONHR') Start->Carbamate Acid Oxidation (R-Morpholine-COOH) Start->Acid Mod1 Mod1 Ester->Mod1 Modulate Lipophilicity Create Prodrugs Mod2 Mod2 Ether->Mod2 Increase Metabolic Stability Alter Steric Profile Mod3 Mod3 Carbamate->Mod3 Introduce H-Bond Donors Amide/Ester Isostere Mod4 Mod4 Acid->Mod4 Enable Amide Coupling Introduce Ionic Interactions

Figure 1: Key derivatization pathways for the hydroxymethyl morpholine scaffold.

Esterification: Modulating Polarity and Creating Prodrugs

Esterification of the hydroxymethyl group is a fundamental strategy to increase lipophilicity and explore structure-activity relationships (SAR). The resulting ester can also serve as a prodrug, undergoing in-vivo hydrolysis to release the active parent alcohol. The most common method involves acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[8]

Causality Behind Experimental Choices:
  • Solvent: Anhydrous dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the polar starting material and the less polar acylating agents.

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is often preferred for more sensitive substrates due to its increased steric bulk, which reduces its nucleophilicity.[8]

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the base and the highly reactive acyl chloride, minimizing side reactions.

Protocol 2.1: General Procedure for Acylation with an Acyl Chloride

G cluster_workflow Esterification Workflow A 1. Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM under N₂ B 2. Cool to 0 °C A->B C 3. Add Triethylamine (1.5 eq) B->C D 4. Add Acyl Chloride (1.2 eq) dropwise C->D E 5. Warm to RT, stir for 2-16 h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with aq. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Wash with brine, dry (Na₂SO₄) H->I J 10. Purify via column chromatography I->J

Figure 2: Workflow for the esterification of a hydroxymethyl morpholine derivative.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected hydroxymethyl morpholine derivative (e.g., tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate[9], 1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Acylating AgentBaseTypical YieldNotes
Acetyl ChlorideTEA>90%Highly reactive, reaction is often rapid.
Benzoyl ChlorideDIPEA85-95%Forms a stable, crystalline product.
Isobutyryl ChlorideTEA80-90%Introduces steric bulk near the ester.
Acetic AnhydridePyridine80-95%Less reactive than acyl chlorides; may require gentle heating.

Table 1: Representative conditions for the esterification of hydroxymethyl morpholine.

Etherification: Enhancing Metabolic Stability

Converting the hydroxymethyl group to an ether is an effective method to block a potential site of metabolism and introduce stable, lipophilic appendages. The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is a classic and reliable method.[10]

Causality Behind Experimental Choices:
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide, driving the reaction forward.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction. They effectively solvate the sodium cation without interfering with the nucleophilic alkoxide.

  • Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, ethyl iodide) are ideal electrophiles for this Sₙ2 reaction. Secondary or tertiary halides are more prone to elimination side reactions.

Protocol 3.1: Williamson Ether Synthesis

G cluster_workflow Williamson Ether Synthesis Workflow A 1. Suspend NaH (1.2 eq) in anhydrous THF under N₂ B 2. Cool to 0 °C A->B C 3. Add Hydroxymethyl Morpholine (1.0 eq) in THF dropwise B->C D 4. Stir at 0 °C for 30 min C->D E 5. Add Alkyl Halide (1.1 eq) D->E F 6. Warm to RT, stir for 4-24 h E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench carefully with H₂O G->H I 9. Extract with Ethyl Acetate H->I J 10. Purify via column chromatography I->J

Figure 3: Workflow for the Williamson ether synthesis.

  • Preparation: In a flame-dried flask under N₂, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Alkoxide Formation: Dissolve the N-protected hydroxymethyl morpholine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to 0 °C and quench it by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Alkylating AgentBaseSolventTypical Yield
Benzyl BromideNaHTHF80-95%
Ethyl IodideNaHDMF75-90%
Methyl TosylateKHMDSTHF70-85%

Table 2: Representative conditions for the etherification of hydroxymethyl morpholine.

Carbamoylation: Introducing Hydrogen Bond Donors

Carbamates are prevalent in pharmaceuticals, acting as stable isosteres of amides and esters. They can engage in crucial hydrogen bonding interactions within a target's active site.[11] The most direct method for their synthesis is the reaction of the alcohol with an isocyanate.

Causality Behind Experimental Choices:
  • Reagent: Isocyanates are highly electrophilic and react readily with alcohols without the need for a base, often proceeding to completion at room temperature. The only byproduct is heat.

  • Catalyst (Optional): For less reactive alcohols or isocyanates, a catalyst like dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction.

  • Solvent: Anhydrous, non-protic solvents like DCM or THF are required to prevent reaction of the isocyanate with the solvent.

Protocol 4.1: Synthesis of Carbamates via Isocyanate Addition
  • Preparation: Dissolve the N-protected hydroxymethyl morpholine (1.0 eq) in anhydrous DCM under N₂.

  • Reagent Addition: Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can often be removed under reduced pressure. If necessary, a small amount of quenching amine (e.g., a few drops of dibutylamine) can be added to consume any excess isocyanate.

  • Purification: The crude product is often pure enough for subsequent steps. If required, purification can be achieved by trituration with a non-polar solvent (e.g., hexanes) or by column chromatography.

MethodReagentsKey AdvantagesReference
Isocyanate AdditionR-NCOHigh yield, simple procedure, no byproducts.-
Carbamoylimidazolium SaltsImidazole-based reagentHigh purity products, broad substrate scope.[12]
Tin-Catalyzed TranscarbamoylationPhenyl carbamate, Dibutyltin maleateUses stable carbamate source, high yields for alcohols.[12]

Table 3: Comparison of common carbamoylation methods.

Oxidation: Accessing Carboxylic Acid Derivatives

Oxidation of the primary alcohol to a carboxylic acid unlocks a wealth of subsequent chemical transformations, most notably amide bond formation.[13] While strong oxidants like KMnO₄ can be used, modern methods like TEMPO-catalyzed oxidation are preferred for their mild conditions and high selectivity, which are compatible with a wide range of functional groups.

Causality Behind Experimental Choices:
  • Catalyst: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes and then to carboxylic acids.

  • Co-oxidant: Sodium hypochlorite (NaOCl, household bleach) is an inexpensive and readily available stoichiometric oxidant that regenerates the active oxoammonium ion from the hydroxylamine form of the catalyst.

  • Phase Transfer: The reaction is typically run in a biphasic system (e.g., DCM/water) with a phase-transfer catalyst or vigorous stirring to ensure mixing of the organic substrate and aqueous oxidant.

Protocol 5.1: TEMPO-Catalyzed Oxidation to a Carboxylic Acid

G cluster_workflow TEMPO Oxidation Workflow A 1. Dissolve substrate (1.0 eq) in DCM/Water B 2. Add TEMPO (0.05 eq) & KBr (0.1 eq) A->B C 3. Cool to 0 °C B->C D 4. Add aq. NaOCl (1.5 eq) dropwise, maintaining pH ~9 with NaHCO₃ C->D E 5. Stir vigorously at 0 °C to RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with aq. Na₂S₂O₃ F->G H 8. Separate layers, acidify aqueous layer to pH 2-3 G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry and concentrate to yield product I->J

Sources

Technical Notes & Optimization

Troubleshooting

MorphoTech Solutions: 3,3-Disubstituted Morpholine Optimization Hub

The Mechanic's Corner: Why Your Cyclization is Failing As researchers, we often assume that the Thorpe-Ingold effect (gem-disubstituent effect) should accelerate cyclization for 3,3-disubstituted systems. While thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanic's Corner: Why Your Cyclization is Failing

As researchers, we often assume that the Thorpe-Ingold effect (gem-disubstituent effect) should accelerate cyclization for 3,3-disubstituted systems. While thermodynamically true, the kinetic reality of forming morpholines with quaternary centers is often brutal.

If you are experiencing low yields (<30%) or messy reaction profiles, you are likely fighting one of two enemies:

  • The "Wall" of Sterics: In standard

    
     cyclizations (e.g., Williamson ether synthesis), the nucleophile cannot easily access the 
    
    
    
    orbital of the electrophile due to the bulk at the C3 position.
  • Competing Elimination: When substitution is slowed by sterics, basic conditions favor

    
     elimination, destroying your scaffold before the ring closes.
    

The Solution: You must move away from "brute force" alkylation and utilize Pre-organized Scaffolds or Activated Electrophiles (Sulfamidates).

Protocol Optimization: The "Golden" Routes

Below are the two most robust workflows for generating 3,3-disubstituted morpholines. Choose Route A for chiral/high-value targets and Route B for rapid library generation.

Route A: The Cyclic Sulfamidate Strategy (High Precision)

Best for: Enantiopure targets, avoiding elimination side-products.

This method treats the amino-alcohol precursor with thionyl chloride and oxidation to create a cyclic sulfamidate. This species is a "spring-loaded" electrophile that reacts much faster than corresponding alkyl halides, often overcoming steric hindrance.

The Protocol:

  • Sulfamidate Formation:

    • Dissolve the 1,2-amino alcohol (1.0 equiv) in dry DCM at -78°C.

    • Add Imidazolylsulfuryl chloride or SOCl₂ (1.2 equiv) followed by Et₃N (2.5 equiv).

    • Critical Step: Oxidize the intermediate sulfamidite immediately using RuCl₃ (cat) and NaIO₄ in a biphasic system (DCM/H₂O) to yield the cyclic sulfamidate.

  • Ring Opening/Cyclization:

    • React the cyclic sulfamidate with your nucleophile (e.g., a hydroxy-alkyl chain or external nucleophile) using K₂CO₃ in HFIP (Hexafluoroisopropanol) or MeCN .

    • Why HFIP? It stabilizes the transition state and activates the sulfamidate leaving group via H-bonding, boosting yields for hindered substrates [1].

  • Hydrolysis:

    • Treat with 20% H₂SO₄ to cleave the N-sulfate group.

Route B: The Ugi-Joullié "Clip-Cycle" (High Diversity)

Best for: Creating libraries of 3,3-disubstituted morpholines from ketones.

This method builds the quaternary center using a ketone in a multicomponent reaction, then "clips" the ring shut using a specific base protocol [2].

The Protocol:

  • Ugi 4-Component Reaction:

    • Combine Ketone (1.0 equiv), Amine (1.0 equiv), Isocyanide (1.0 equiv), and 2-Chloroacetic acid (1.0 equiv) in MeOH.

    • Stir at RT for 24–48h.

  • The "Clip" (Cyclization):

    • Evaporate MeOH completely (solvent exchange is critical).

    • Redissolve in Dry MeCN (0.1 M) .

    • Add NaH (60% dispersion, 1.5 equiv) at 0°C .

    • Technical Note: Do not use KOH or NaOH here; the counter-ion effect of Sodium in MeCN is crucial for the specific tight-ion pairing needed for this closure.

    • Warm to RT over 1 hour.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your starting materials and constraints.

MorpholinePathways Start START: Substrate Analysis QuatCenter Is the Quaternary Center already formed? Start->QuatCenter Precursor Precursor Type? QuatCenter->Precursor Yes BuildCenter Need to build Center? QuatCenter->BuildCenter No AminoAlc 1,2-Amino Alcohol Precursor->AminoAlc Diol 1,2-Diol Precursor->Diol RouteA ROUTE A: Cyclic Sulfamidate (High Stereocontrol) AminoAlc->RouteA Best Yield Diol->RouteA Via Sulfate UgiRoute ROUTE B: Ugi-Joullié (Ketone Input) BuildCenter->UgiRoute Diversity Needed ZnRoute ROUTE C: ZnCl2 Rearrangement (Aza-Quaternary Focus) BuildCenter->ZnRoute Specific Aza-Center

Caption: Decision matrix for selecting the optimal 3,3-disubstituted morpholine synthesis pathway.

Troubleshooting & FAQs

Symptom: "I see starting material remaining, but raising the temperature causes decomposition."

Diagnosis: You have hit the "Steric Ceiling." The energy required to force the


 reaction is higher than the decomposition threshold of your intermediate.
The Fix: 
  • Switch Solvents: Move from DMF/DMSO to HFIP (Hexafluoroisopropanol) . HFIP is a "magical" solvent for hindered cyclizations because it activates the electrophile (leaving group) via hydrogen bonding without increasing basicity (which causes elimination).

  • Change the Base: If using NaH, switch to KOtBu in t-Amyl alcohol . The bulkier base/solvent pair can sometimes suppress aggregation, allowing the "naked" anion to react more freely.

Symptom: "My Ugi product formed, but the cyclization step (step 2) failed."

Diagnosis: Water contamination or incorrect base strength. The Fix:

  • Strict Drying: The Ugi reaction generates water. You must perform azeotropic drying (toluene evaporation) before adding NaH.

  • Temperature Control: Add NaH at exactly 0°C . Adding it at room temperature to a secondary amide often leads to deprotonation at the wrong site (amide nitrogen vs. the desired carbon/alcohol), leading to side reactions.

Symptom: "I am getting racemization at the quaternary center."

Diagnosis: Likely occurring during the activation step (e.g., mesylation) via an incipient carbocation (


 character).
The Fix: 
  • Adopt Route A (Sulfamidate) . The cyclic sulfamidate formation and subsequent ring opening is stereospecific (double inversion = retention of configuration) and generally suppresses

    
     pathways [3].
    

Comparative Data: Yield Optimization

MethodSubstrate DifficultyTypical YieldPrimary Side Product
Standard Alkylation (Williamson)High (3,3-disubst.)15–25%Elimination (Alkene)
Cyclic Sulfamidate (Route A)High65–82% Hydrolysis product
Ugi-Joullié (Route B)Medium50–68%Polymerization
ZnCl₂ Rearrangement [4]High (Aza-Quat)60–75%Indole byproducts

References

  • Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Source: ResearchGate.[1] URL:[Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Source: Organic Letters (ACS). URL:[Link]

  • Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Source: ResearchGate (Review).[2] URL:[Link]

  • Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Source: Nature Communications / NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Topic: NOESY Analysis for Relative Configuration of Morpholine Substituents

Executive Summary Objective: To definitively assign relative stereochemistry (cis/trans) of substituted morpholines using 2D NOESY NMR, validated by scalar coupling ( ) analysis. Context: Morpholine rings are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively assign relative stereochemistry (cis/trans) of substituted morpholines using 2D NOESY NMR, validated by scalar coupling (


) analysis.

Context: Morpholine rings are privileged scaffolds in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability. However, their conformational flexibility (chair flipping) and the presence of heteroatoms create stereochemical ambiguities that standard 1D NMR cannot always resolve.

The Solution: This guide details a self-validating workflow combining Nuclear Overhauser Effect Spectroscopy (NOESY) with J-coupling analysis . Unlike rigid templates, we focus on the causality of the experiment: exploiting the specific 1,3-diaxial spatial relationships inherent in the morpholine chair to distinguish diastereomers.

Part 1: Mechanistic Foundation

The Morpholine Conformational Landscape

To interpret NOESY data, one must understand the geometry of the system. Morpholines predominantly adopt a chair conformation .

  • Ring Inversion: Like cyclohexane, morpholines undergo ring inversion (flipping). At room temperature, signals often represent a time-averaged population unless substituents "lock" the conformation.

  • The Diagnostic Key: The relative configuration (cis/trans) is determined by the spatial proximity of protons on the ring.[1]

    • 1,3-Diaxial Interaction: In a fixed chair, axial protons at positions 2 and 6 (or 3 and 5) are spatially close (~2.5 Å), yielding a strong NOE .

    • Vicinal Interaction: Protons on adjacent carbons follow the Karplus relationship for scalar coupling.[2]

Why NOESY? (The Physics of Small Molecules)

Morpholines are typically "small molecules" (MW < 600 Da).

  • Correlation Time (

    
    ):  They tumble rapidly in solution (
    
    
    
    ).
  • NOE Regime: This results in a positive NOE (signal enhancement is opposite in phase to the diagonal).[3][4]

  • Cross-Relaxation: The buildup of NOE is slow compared to macromolecules. Therefore, long mixing times are required to observe the signal.

Morpholine_Conformation Substituents Substituents (R) Equilibrium Dynamic Equilibrium (Fast Exchange) Substituents->Equilibrium Steric Bulk Chair_A Chair Conformer A (R-Equatorial) Locked Conformationally Locked (Preferred State) Chair_A->Locked If R is bulky (e.g., t-Butyl, Phenyl) Chair_B Chair Conformer B (R-Axial) Equilibrium->Chair_A Major Pop. Equilibrium->Chair_B Minor Pop. NOE_Signal NOE Signal (1,3-Diaxial H) Locked->NOE_Signal Allows detection of spatial proximity

Figure 1: The impact of substituents on morpholine conformational equilibrium. Bulky groups lock the chair, enabling clear NOE detection.

Part 2: Comparative Analysis

Why choose NOESY over other methods? This table compares the primary techniques for morpholine stereochemical assignment.

FeatureNOESY (2D) J-Coupling (

)
ROESY
Primary Mechanism Through-space (Dipolar coupling)Through-bond (Scalar coupling)Through-space (Rotating frame)
Key Observable Cross-peaks between spatially close protons (< 5 Å).Splitting magnitude (Hz) based on dihedral angle.[2][5]Cross-peaks (always positive NOE).[4][6]
Morpholine Specificity High. Identifies 1,3-diaxial protons (definitive for cis/trans).Medium.

(10-12 Hz) is diagnostic but requires resolved signals.
Medium. Used if MW > 1000 or if NOESY signal is null.[4][6][7]
Sensitivity Lower (depends on mixing time).[8]High (inherent in 1D spectrum).Lower than NOESY; prone to TOCSY artifacts.[9]
Risk Factor Zero-Quantum Coherence (ZQC): Can mimic NOE peaks in coupled systems.Overlap: Crowded spectra prevent accurate

measurement.
Spin-Lock Heating: Sample degradation.
Verdict Gold Standard for configuration when J-coupling is ambiguous.First-Line Screen. Use to validate NOESY model.Alternative only if MW is high or NOE is zero.

Part 3: Experimental Protocol

This protocol is designed for a self-validating dataset.

Sample Preparation
  • Solvent: Use Benzene-d6 (

    
    )  or Toluene-d8  if possible. Aromatic solvents often induce better chemical shift dispersion than 
    
    
    
    , resolving the critical axial/equatorial protons.
  • Concentration: 10–20 mg in 0.6 mL (approx. 50–100 mM). High concentration aids detection of weak NOEs.

  • Degassing: Critical Step. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble Argon/Nitrogen through the sample for 5 minutes or use freeze-pump-thaw cycles.
    
Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: noesygpph (Gradient-selected NOESY with phase sensitivity).

  • Mixing Time (

    
    ): 600 – 800 ms .
    
    • Reasoning: For small molecules (morpholines), cross-relaxation (

      
      ) is slow and positive. Short mixing times (e.g., 200 ms used for proteins) will yield no signal . You need time for the magnetization to transfer.
      
  • Relaxation Delay (

    
    ):  2 – 3 seconds. (Total recycle time should be ~3-5 
    
    
    
    ).
  • Scans (

    
    ):  Minimum 16 (32 or 64 recommended for clear S/N).
    
  • Points (

    
    ):  2048 (F2) x 256-512 (F1).
    
Processing
  • Zero Filling: Fill to 1k or 2k in F1 for resolution.

  • Window Function: Sine-Squared (QSINE, SSB=2) is standard.

  • Phasing:

    • Diagonal: Negative (or Positive, depending on convention).[4][10]

    • Cross-peaks: Opposite sign to diagonal (for small molecules).[4][11]

    • Validation: If diagonal and cross-peaks have the same sign, you are likely looking at Exchange (EXSY) or the molecule is aggregating (acting like a large molecule).

Part 4: Data Interpretation & Logic

This is the core analytical engine. Do not just look for spots; test the hypothesis.

The "Cis-Trans" Decision Tree

Scenario: 2,6-Disubstituted Morpholine.

  • Cis-Isomer: Substituents are typically equatorial. H2 and H6 protons are Axial .

    • Observation: Strong NOE between H2-axial and H6-axial (1,3-diaxial relationship).

  • Trans-Isomer: One substituent is equatorial, one is axial.[12] H2 is Axial, H6 is Equatorial (or vice versa).

    • Observation: No 1,3-diaxial NOE between H2 and H6.

Interpretation_Logic Start Analyze NOESY Spectrum Check_Phase Check Phase relative to Diagonal Start->Check_Phase Same_Phase Same Phase? (Negative NOE) Check_Phase->Same_Phase Large Molecule or Exchange Opp_Phase Opposite Phase? (Positive NOE) Check_Phase->Opp_Phase Small Molecule (Correct Regime) Identify_H Identify Ring Protons (H2, H6) Opp_Phase->Identify_H Check_Diaxial Is there a correlation between H2 and H6? Identify_H->Check_Diaxial Strong_NOE Strong Cross Peak Check_Diaxial->Strong_NOE No_NOE No/Weak Cross Peak Check_Diaxial->No_NOE Conclusion_Cis Conclusion: CIS Isomer (Diequatorial substituents, Diaxial protons) Strong_NOE->Conclusion_Cis Conclusion_Trans Conclusion: TRANS Isomer (Axial/Equatorial mix) No_NOE->Conclusion_Trans Validation Validate with J-Coupling (Look for Jax-ax ~11Hz) Conclusion_Cis->Validation Conclusion_Trans->Validation

Figure 2: Decision tree for assigning relative stereochemistry in 2,6-disubstituted morpholines.

Self-Validation Steps
  • The J-Coupling Check:

    • If NOESY suggests Cis (H2/H6 diaxial), check the 1D proton spectrum.

    • H2 and H6 should appear as dd or td with at least one large coupling constant (

      
       Hz) to the adjacent H3/H5 protons.
      
    • Contradiction Alert: If NOESY shows a correlation but

      
       values are all small (< 5 Hz), suspect a twist-boat conformation or misassignment.
      
  • The Artifact Check:

    • Ensure the "NOE" peak is not a COSY artifact (Zero Quantum Coherence). ZQC peaks often have "dispersive" (up-down) phase shapes, whereas true NOE peaks are absorptive (all positive or all negative).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6] (The authoritative text on NOE theory).

  • Thocquenne, D., et al. (2005). "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. (Provides specific coupling constants and chemical shifts for morpholines).

  • Hu, H., et al. (2008). "Conformational Analysis of Morpholine Derivatives." Journal of Organic Chemistry. (Detailed analysis of chair preferences).

  • University of Ottawa NMR Facility. "2D NOESY Experiments." (Practical parameter guides).

Sources

Comparative

The Morpholine Twist: A Bioisosteric Replacement Strategy for Proline in Modern Drug Design

A Senior Application Scientist's Guide to the Synthesis, Conformational Analysis, and Strategic Application of 3-Substituted Morpholines as Proline Surrogates. In the intricate dance of drug discovery, the quest for mole...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis, Conformational Analysis, and Strategic Application of 3-Substituted Morpholines as Proline Surrogates.

In the intricate dance of drug discovery, the quest for molecular novelty and enhanced pharmacological profiles is perpetual. Among the many strategies employed, bioisosteric replacement stands out as a powerful tool to fine-tune the properties of lead compounds. Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptides and peptidomimetics, often playing a crucial role in their biological activity.[1][2][3] However, this very rigidity can also present challenges in terms of synthetic accessibility and the exploration of alternative conformational spaces. This guide provides an in-depth comparison of proline and its bioisostere, the 3-substituted morpholine ring system, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, conformational intricacies, and the strategic implications of this substitution, supported by experimental data and detailed protocols.

The Rationale for Replacement: Proline's Conformational Constraints and the Morpholine Alternative

Proline's pyrrolidine ring restricts the peptide backbone's flexibility, particularly the Φ (phi) dihedral angle, which is confined to approximately -65° ± 25°.[1] This constraint is fundamental to the formation of secondary structures like β-turns and polyproline helices.[2][3] Furthermore, the tertiary amide bond preceding a proline residue can exist in either a cis or trans conformation, with the cis form being significantly more accessible than for other amino acids.[4] This cis-trans isomerization can be a rate-limiting step in protein folding and can influence receptor binding.

The 3-substituted morpholine scaffold emerges as an attractive bioisostere for proline due to several key features:

  • Structural Mimicry: The six-membered morpholine ring can adopt a chair conformation that spatially orients its substituents in a manner that can mimic the puckering of the proline ring.

  • Altered Physicochemical Properties: The introduction of an oxygen atom in the ring can improve properties such as solubility and reduce the basicity of the nitrogen atom compared to a piperidine-based analog.[5]

  • Synthetic Tractability: While the synthesis of substituted morpholines can be challenging, various synthetic routes have been developed, offering access to a range of derivatives.[6][7][8]

  • Novel Conformational Space: The morpholine ring, while providing structural constraint, offers a different set of conformational preferences compared to the five-membered proline ring, potentially leading to novel interactions with biological targets.

Below is a diagram illustrating the structural comparison between L-Proline and a (3S)-3-carboxymorpholine, a direct bioisostere.

G cluster_proline L-Proline cluster_morpholine (3S)-3-Carboxymorpholine Pro_N N Pro_CA Pro_N->Pro_CA Pro_CD Pro_N->Pro_CD Pro_C C' Pro_CA->Pro_C Morph_C3 C3 Pro_CB Pro_CB->Pro_CA Pro_CG Pro_CG->Pro_CB Pro_CD->Pro_CG Morph_N N Morph_C2 C2 Morph_N->Morph_C2 Morph_C6 C6 Morph_N->Morph_C6 Morph_C_prime C' Morph_C3->Morph_C_prime Morph_C2->Morph_C3 Morph_O O Morph_O->Morph_C2 Morph_C5 C5 Morph_C5->Morph_O Morph_C6->Morph_C5

Caption: Structural comparison of L-Proline and (3S)-3-Carboxymorpholine.

Synthesis of 3-Substituted Morpholines: A Comparative Overview of Methodologies

The synthesis of 3-substituted morpholines can be approached through several strategic disconnections. A common and effective method involves the cyclization of N-substituted amino alcohols.

Experimental Protocol: Synthesis of a 3-Substituted Morpholine from an Amino Alcohol

This protocol outlines a general procedure for the synthesis of an N-protected 3-substituted morpholine.

Materials:

  • (S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium(II) trifluoroacetate

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Allylation: To a stirred solution of (S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then add allyl bromide (1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 16 hours.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-allylated intermediate.

  • Wacker-Type Cyclization: To a solution of the N-allylated intermediate (1.0 eq) in DMSO, add palladium(II) trifluoroacetate (0.1 eq). Purge the flask with oxygen and fit with an oxygen-filled balloon. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted morpholine.

This synthetic approach highlights the utility of modern catalytic methods in accessing these valuable building blocks.[7] Alternative strategies, such as those starting from oxiranes and aziridines, also provide viable routes.[7]

The following diagram illustrates a generalized workflow for the synthesis of 3-substituted morpholines.

G start Amino Alcohol Precursor step1 N-Allylation (e.g., NaH, Allyl Bromide) start->step1 intermediate1 N-Allylated Intermediate step2 Oxidative Cyclization (e.g., Pd(II) catalyst, O2) intermediate1->step2 product 3-Substituted Morpholine step1->intermediate1 step2->product

Caption: Generalized synthetic workflow for 3-substituted morpholines.

Conformational Analysis: Proline Puckering vs. Morpholine Chair

The conformational landscape of the proline ring is characterized by a rapid equilibrium between two primary puckered states: Cγ-endo and Cγ-exo. These puckering preferences are influenced by the substituents on the ring and can significantly impact the overall peptide conformation and biological activity.[4]

In contrast, the morpholine ring predominantly adopts a stable chair conformation to minimize torsional strain.[9] Within this chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric and electronic effects. For a 3-substituted morpholine, the substituent at the C3 position will have a significant influence on the conformational equilibrium of the ring.

FeatureProline3-Substituted Morpholine
Ring Size 5-membered6-membered
Predominant Conformation Cγ-endo and Cγ-exo puckeringChair conformation
Key Dihedral Angle Φ (phi) restricted to ~ -65°Influenced by chair inversion
Amide Bond Isomerism cis and trans conformers readily accessiblePrimarily trans amide bond favored

Impact on Biological Activity: A Case Study Perspective

While direct, extensive comparative studies are still emerging, the existing literature provides valuable insights into the effects of replacing proline with morpholine-based bioisosteres. For instance, in the development of inhibitors for various enzymes, the morpholine moiety has been successfully incorporated to improve pharmacokinetic properties and binding affinity.[10] The introduction of the morpholine ring can lead to enhanced solubility and metabolic stability.

Consider a hypothetical scenario where proline in a peptide ligand is replaced with a 3-substituted morpholine. The following table illustrates potential comparative experimental data that would be crucial for evaluating the success of such a bioisosteric replacement.

Peptide AnalogTarget Binding Affinity (IC50, nM)in vitro Metabolic Stability (t1/2, min)Aqueous Solubility (mg/mL)
Proline-containing Peptide 10300.5
3-Substituted Morpholine Analog 15902.0

In this hypothetical example, the morpholine-containing analog exhibits slightly lower binding affinity but demonstrates significantly improved metabolic stability and aqueous solubility, which are highly desirable properties for a drug candidate.

Future Directions and Conclusion

The bioisosteric replacement of proline with 3-substituted morpholines represents a promising strategy in modern medicinal chemistry. While proline's role in defining peptide structure is well-established, the morpholine ring offers a synthetically accessible and conformationally distinct alternative that can lead to compounds with improved drug-like properties. The choice between these two scaffolds must be made on a case-by-case basis, guided by the specific goals of the drug discovery program. As more comparative data becomes available, the strategic application of 3-substituted morpholines as proline surrogates is expected to become an increasingly valuable tool in the design of novel therapeutics.

References

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  • Li, Y., et al. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]

  • Shaik, M., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

  • Sam-Soon, N., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Mothes, C., et al. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

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Validation

A Guide to the Validation of Morpholine Building Block Purity by LC-MS

Introduction: The Critical Role of Purity for a Privileged Scaffold In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its incorporation into a molecule can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its incorporation into a molecule can significantly improve pharmacokinetic properties, such as solubility and metabolic stability, making it a highly desirable building block in drug discovery.[3][4] From the anticancer agent gefitinib to the antibiotic linezolid, the presence of a morpholine moiety is a hallmark of numerous successful therapeutics.[5]

However, the very value of this scaffold hinges on its purity. As a designated regulatory starting material (RSM), the point at which Good Manufacturing Practices (GMP) are introduced, the quality of morpholine building blocks is not merely a matter of scientific rigor but a strict regulatory mandate.[6][7] Impurities introduced at this early stage can carry through the entire synthetic route, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[8]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the purity of morpholine building blocks. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our recommendations in the authoritative standards set by the International Council for Harmonisation (ICH).

Part 1: The Analytical Challenge - Understanding Morpholine and Its Impurities

Before developing a method, it is crucial to understand the analyte and the potential impurities that may be present.

Physicochemical Properties of Morpholine: Morpholine is a polar, hygroscopic, and basic compound. Its polarity presents a challenge for traditional reversed-phase liquid chromatography (RPLC), where it may exhibit poor retention.[9][10] This property is a key determinant in our choice of analytical technique.

Sources and Types of Impurities: Impurities in morpholine building blocks can originate from the synthesis process, degradation, or subsequent storage.

  • Synthesis-Related Impurities: The most common industrial synthesis involves the acid-catalyzed dehydration of diethanolamine (DEA).[11] Potential impurities from this process include unreacted diethanolamine, byproducts from side reactions, and residual acid catalyst.

  • Degradation Products: As a secondary amine, morpholine is susceptible to oxidation and other degradation pathways.

  • Genotoxic Impurities: A significant concern is the potential for the formation of N-nitrosomorpholine (NMOR), a well-characterized potential carcinogen.[12][13] NMOR can form if morpholine comes into contact with nitrosating agents (e.g., nitrites under acidic conditions) during synthesis or storage.[14][15] Its control at trace levels is a critical safety requirement.

Part 2: The LC-MS Solution: A Step-by-Step Experimental Protocol

LC-MS is the premier analytical technique for this challenge, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[16] It is particularly well-suited for polar, non-volatile molecules like morpholine, where Gas Chromatography (GC) would often require cumbersome derivatization steps.[17][18]

Experimental Workflow for Purity Validation

The following diagram outlines the comprehensive workflow for validating the purity of morpholine building blocks using LC-MS.

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Validation A Weigh Morpholine Building Block B Dissolve in Appropriate Solvent (e.g., 95:5 ACN/H2O) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter Sample (e.g., 0.22 µm PTFE) C->D E Inject into UPLC/HPLC System D->E F Chromatographic Separation (HILIC Column) E->F G Ionization (Positive ESI Mode) F->G H Mass Analysis (Full Scan HRMS for ID, MRM for Quantitation) G->H I Integrate Chromatographic Peaks H->I J Identify Impurities (Accurate Mass, Fragmentation) I->J K Quantify Impurities (Against Reference Standard) I->K L Validate Method per ICH Q2(R2) Guidelines J->L K->L

Caption: A three-phase workflow for morpholine purity analysis.

Step 1: Sample Preparation

The objective is a simple, reproducible procedure that ensures the sample is fully dissolved and free of particulates.

Protocol:

  • Accurately weigh approximately 10 mg of the morpholine building block into a clean volumetric flask.

  • Add a diluent consisting of 95:5 (v/v) Acetonitrile/Water and dissolve the sample completely. Use of a high organic solvent is critical for compatibility with the HILIC mobile phase and to ensure good peak shape upon injection.

  • Vortex and sonicate the sample for 5 minutes to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to prevent particulates from damaging the analytical column or instrument.

Step 2: Liquid Chromatography (LC) Method Development

The goal is to achieve baseline separation of morpholine from its key potential impurities.

  • Causality Behind Column Choice: Due to the high polarity of morpholine and related impurities like diethanolamine, traditional RPLC columns provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.[9] HILIC utilizes a polar stationary phase with a high-organic mobile phase, promoting retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[19] This results in excellent retention and separation of polar compounds that would otherwise elute in the void volume of an RPLC column.[20][21]

  • Mobile Phase Optimization: A mobile phase with a high percentage of a volatile organic solvent like acetonitrile enhances MS sensitivity by promoting more efficient droplet desolvation in the ESI source.[22] An ammonium formate or acetate buffer is added to control pH and improve peak shape.

ParameterRecommended ConditionRationale
Column HILIC (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µmProvides retention and separation for highly polar analytes.[23]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffer provides ions for conductivity and controls analyte charge state.
Mobile Phase B AcetonitrileHigh organic content is necessary for HILIC retention mechanism.
Gradient 95% B -> 60% B over 10 minA gradient ensures elution of a wide range of impurities with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overload.
Step 3: Mass Spectrometry (MS) Method Development

The MS method must be tailored for both the identification of unknown impurities and the sensitive quantification of known ones.

  • Ionization: Positive-mode Electrospray Ionization (ESI+) is the clear choice. The basic nitrogen atom in the morpholine ring is readily protonated to form a stable [M+H]⁺ ion.

  • Detection Strategy: A dual approach is recommended.

    • Identification (High-Resolution MS): For initial screening and identification of unknown impurities, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable. It provides accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of an unknown peak, a critical first step in structural elucidation.

    • Quantification (Tandem MS): For quantifying known and critical impurities (like NMOR), a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[16] By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, enabling quantification at trace levels.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds like amines that readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 150 °CA typical temperature to facilitate desolvation without degrading the analyte.
Desolvation Temp. 400 °CEnsures complete solvent evaporation from the ESI droplets.
Scan Mode (ID) Full Scan MS (m/z 50-500) on HRMSTo detect all potential impurities and enable formula determination.
Scan Mode (Quant) MRM on QqQ (e.g., Morpholine: 88.1→70.1; NMOR: 117.1→56.1)Provides maximum sensitivity and selectivity for target impurity quantification.

Part 3: Ensuring Trustworthiness - Method Validation According to ICH Q2(R2)

An analytical method is only as reliable as its validation. Following the International Council for Harmonisation's Q2(R2) guideline ensures the method is fit for its intended purpose—in this case, assessing purity.[24][25] This creates a self-validating system that generates trustworthy and defensible data.[26]

The core validation parameters for an impurity quantification method are summarized below.[27][28]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unambiguously assess the analyte in the presence of other components (e.g., other impurities, degradants).Peak purity analysis passes; baseline resolution between morpholine and known impurities.
Linearity To show a proportional relationship between analyte concentration and instrument response over a specified range.R² ≥ 0.99 for the calibration curve.
Range The interval providing acceptable linearity, accuracy, and precision.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.80-120% recovery for spiked impurity samples at multiple concentrations.
Precision (%RSD) The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).%RSD ≤ 15% at the LOQ; ≤ 10% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit).System suitability parameters (e.g., resolution, tailing factor) remain within limits.

Part 4: Alternative Approaches - A Comparative Overview

While LC-MS is the gold standard, it's useful to understand its performance relative to other techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Performance: GC-MS can offer excellent chromatographic resolution. However, due to morpholine's polarity and relatively high boiling point, it often requires a chemical derivatization step to increase its volatility and improve peak shape.[18]

    • Comparison: This additional step makes the workflow more complex and introduces potential sources of variability compared to the direct injection approach of LC-MS. Therefore, LC-MS is generally preferred for its simplicity and robustness for this class of compounds.[17][29]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Performance: NMR is unparalleled for definitive structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used for assay determination without the need for a reference standard of the same compound.

    • Comparison: The primary limitation of NMR is its significantly lower sensitivity compared to MS. It is not suitable for detecting and quantifying impurities at the trace levels (<0.1%) typically required by regulatory agencies.

Conclusion

The purity of morpholine building blocks is a non-negotiable prerequisite for the synthesis of safe and effective pharmaceuticals. A rigorously developed and validated LC-MS method provides the necessary sensitivity, selectivity, and reliability to meet this critical quality attribute. By pairing HILIC for robust separation of polar species with the power of high-resolution and tandem mass spectrometry, researchers can confidently identify and quantify impurities. Adherence to the principles outlined in ICH Q2(R2) ensures that the resulting data is not only scientifically sound but also regulatorily compliant, forming a trustworthy foundation for the drug development process.

References

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  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 353(3), e1900254. Available from: [Link]

  • Hecht, S. S., & Morrison, J. B. (1984). A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. Cancer Research, 44(7), 2873–2877. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

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  • Lee, J., Shin, Y., Lee, J., Kim, S., & Kim, J. H. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1339, 75–80. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

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  • Iqbal, Z. M., Dahl, K., & Epstein, S. S. (1980). Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. Journal of the National Cancer Institute, 65(3), 545–548. Available from: [Link]

  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available from: [Link]

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Comparative

The N-Benzyl Group's Influence on Morpholine Ring Conformation: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The morpholine ring, a cornerstone in medicinal chemistry, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount. The morpholine ring, a cornerstone in medicinal chemistry, presents a fascinating case study in conformational analysis.[1][2][3] Its flexible chair-like structure can be significantly influenced by substituents, thereby dictating molecular shape, receptor binding affinity, and overall pharmacological profile.[2][3] This guide provides an in-depth analysis of how a common substituent, the N-benzyl group, impacts the conformational equilibrium of the morpholine ring, supported by comparative experimental data and detailed protocols.

Fundamentals of Morpholine Conformation

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] This conformation is significantly more stable than higher-energy twist-boat forms.[1] Within this chair structure, a substituent on the nitrogen atom can occupy one of two positions: axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's periphery). These two conformers exist in a dynamic equilibrium, rapidly interconverting through a process called ring inversion.[1] The energetic preference for one position over the other is a critical determinant of the molecule's overall topology.

The Chair-to-Chair Interconversion

The equilibrium between the N-axial and N-equatorial conformers is the central theme of this analysis. The introduction of a substituent on the nitrogen atom shifts this equilibrium based on the substituent's steric and electronic properties.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_anl Phase 3: Analysis & Conclusion Compound Synthesized N-Benzyl Morpholine Analog Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Compound->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer Acquire ¹H & COSY Spectra on >400 MHz Spectrometer NMR_Tube->Spectrometer Raw_Data Raw FID Data Spectrometer->Raw_Data Process Process & Analyze Spectra (Chemical Shifts, J-values) Raw_Data->Process Conclusion Assign Conformation (Chair? Axial/Equatorial?) Process->Conclusion

Sources

Safety & Regulatory Compliance

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